![molecular formula C9H12FNO3 B070986 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol CAS No. 179899-83-3](/img/structure/B70986.png)
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol, also known as AF-2364, is a chemical compound that has been studied for its potential use in the treatment of various diseases. This compound is a synthetic analog of the natural product, epigallocatechin gallate (EGCG), which is found in green tea. AF-2364 has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol is not fully understood, but it is thought to involve the modulation of various signaling pathways involved in cell growth, inflammation, and oxidative stress. 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to inhibit the activity of certain enzymes involved in these pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to have antioxidant and anti-inflammatory effects, as well as the ability to induce apoptosis in cancer cells. In addition, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to improve cognitive function and vascular function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has several advantages for lab experiments, including its synthetic nature, which allows for easy production and modification. However, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol may have limitations in terms of its solubility and stability, which can affect its efficacy and reproducibility in experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol, including:
1. Further investigation of its mechanism of action and signaling pathways involved in its therapeutic effects.
2. Development of more stable and soluble analogs of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol for improved efficacy in experiments.
3. Clinical trials to evaluate the safety and efficacy of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol in humans for the treatment of various diseases.
4. Investigation of the potential use of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol in combination with other drugs or therapies for improved therapeutic outcomes.
5. Further investigation of the neuroprotective effects of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol and its potential use in the treatment of neurodegenerative diseases.
In conclusion, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol is a promising compound for further research due to its antioxidant, anti-inflammatory, and anti-cancer properties. Further investigation of its mechanism of action and potential therapeutic uses may lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol involves several steps, including the protection of the phenolic hydroxyl groups, the introduction of the fluorine atom, and the deprotection of the hydroxyl groups. The final product is obtained through a coupling reaction between the protected fluorinated catechol and the protected amino acid.
Wissenschaftliche Forschungsanwendungen
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurodegenerative disease research, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular disease research, 4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol has been shown to have anti-inflammatory effects and improve vascular function.
Eigenschaften
CAS-Nummer |
179899-83-3 |
|---|---|
Produktname |
4-[(1R,2S)-2-Amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol |
Molekularformel |
C9H12FNO3 |
Molekulargewicht |
201.19 g/mol |
IUPAC-Name |
4-[(1R,2S)-2-amino-1-hydroxypropyl]-3-fluorobenzene-1,2-diol |
InChI |
InChI=1S/C9H12FNO3/c1-4(11)8(13)5-2-3-6(12)9(14)7(5)10/h2-4,8,12-14H,11H2,1H3/t4-,8-/m0/s1 |
InChI-Schlüssel |
ZJWAKMGUZLRTNE-NVNXEXLPSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C1=C(C(=C(C=C1)O)O)F)O)N |
SMILES |
CC(C(C1=C(C(=C(C=C1)O)O)F)O)N |
Kanonische SMILES |
CC(C(C1=C(C(=C(C=C1)O)O)F)O)N |
Synonyme |
1,2-Benzenediol, 4-(2-amino-1-hydroxypropyl)-3-fluoro-, [R-(R*,S*)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



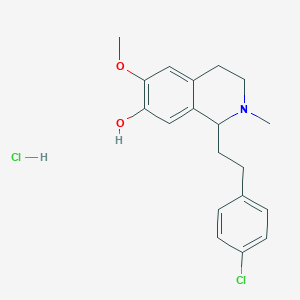

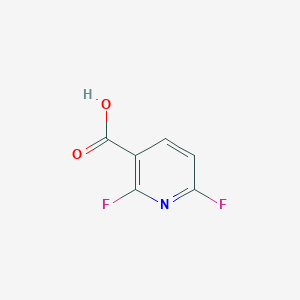
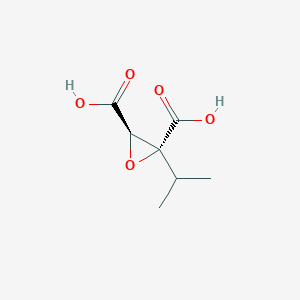
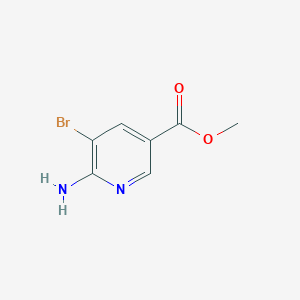
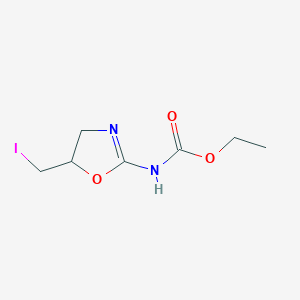
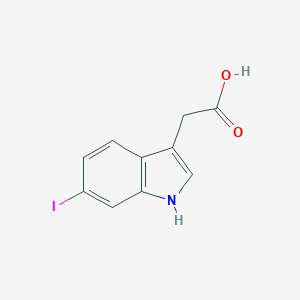

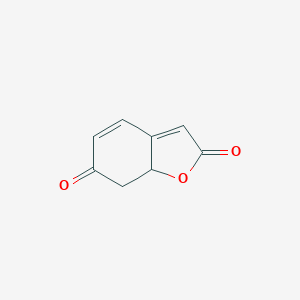
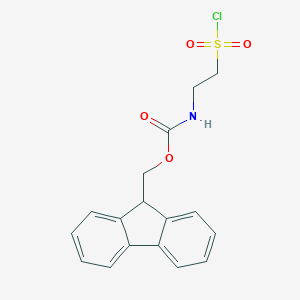
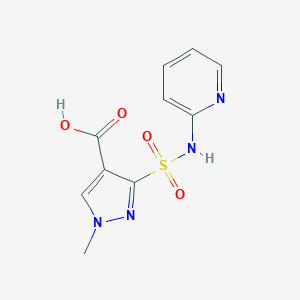
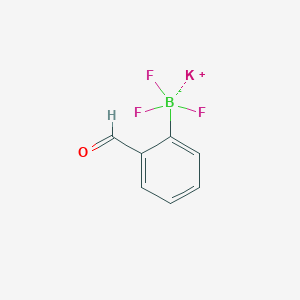

![4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B70935.png)